N3,N3,6-trimethylpyridazine-3,4-diamine
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Overview
Description
N3,N3,6-trimethylpyridazine-3,4-diamine is a chemical compound with the CAS Number: 1909305-17-4 . It has a molecular weight of 152.2 and its IUPAC name is N3,N3,6-trimethylpyridazine-3,4-diamine .
Molecular Structure Analysis
The InChI code for N3,N3,6-trimethylpyridazine-3,4-diamine is 1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9) .Physical And Chemical Properties Analysis
N3,N3,6-trimethylpyridazine-3,4-diamine is a powder . It is stored at room temperature .Scientific Research Applications
Algicidal Agent Against Harmful Algae
N3,N3,6-trimethylpyridazine-3,4-diamine has shown promise as an algicidal agent. Researchers have synthesized derivatives based on its structure and analyzed their effectiveness against harmful algae species. This application is crucial for controlling water pollution caused by algal blooms .
Building Block in Organic Synthesis
1,3-Diamines like N3,N3,6-trimethylpyridazine-3,4-diamine serve as valuable building blocks in synthetic organic chemistry. While 1,2-diamines have received more attention, efforts are being made to develop effective synthetic approaches for 1,3-diamines. These compounds play a significant role in constructing complex molecules and functional materials .
Safety And Hazards
The safety information for N3,N3,6-trimethylpyridazine-3,4-diamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-N,3-N,6-trimethylpyridazine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWPTIHJTVIRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3,N3,6-trimethylpyridazine-3,4-diamine |
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